molecular formula C19H19NO5S B2751032 ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate CAS No. 786674-45-1

ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No. B2751032
M. Wt: 373.42
InChI Key: BEOZQSBVFAGCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has an ethyl group, a carboxylate group, an amino group, and a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains a 3,4-dihydro-1H-isochromen-3-yl group, which is a type of isochromene, a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The thiophene ring, for example, is a five-membered ring with four carbon atoms and one sulfur atom .

Scientific Research Applications

Synthesis and Functionalization

Thiophene derivatives, including compounds with complex structures similar to the one , are extensively studied for their synthesis and functionalization processes. For instance, the selective esterification of 3,4-ethylenedioxythiophene with tetrathiafulvalene showcases the potential of thiophene derivatives in creating functional materials with specific electrical properties (Zhang et al., 2014). This highlights the versatility of thiophene-based compounds in chemical synthesis and their potential applications in electronic and photonic devices.

Antimicrobial and Antioxidant Studies

Thiophene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been screened for their in vitro antimicrobial and antioxidant activities, showcasing their potential as lead compounds for the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Drug Design and Molecular Docking Studies

Thiophene derivatives are also pivotal in drug design and molecular docking studies. The synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, and their evaluation through docking studies and antimicrobial assessments, demonstrate the significance of thiophene-based compounds in the development of new therapeutic agents (Spoorthy et al., 2021).

Antiproliferative Activity Against Cancer Cell Lines

The exploration of novel thiophene and thienopyrimidine derivatives for their antiproliferative activity highlights the application of thiophene-based compounds in cancer research. These compounds have shown activity against breast and colon cancer cell lines, underscoring their potential in cancer therapy (Ghorab et al., 2013).

Advanced Material Development

Thiophene derivatives are key in the development of advanced materials. The synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol offers insights into the creation of novel materials with potential applications in various industrial sectors, including electronics and photonics (Sahu et al., 2015).

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-4-24-19(23)15-10(2)11(3)26-17(15)20-16(21)14-9-12-7-5-6-8-13(12)18(22)25-14/h5-8,14H,4,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOZQSBVFAGCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate

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